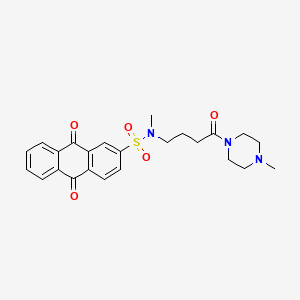
N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by:
- Anthracene core : A polycyclic aromatic hydrocarbon.
- Dioxo groups : Contributing to its reactivity and interaction with biological targets.
- Piperazine moiety : Known for enhancing solubility and bioactivity in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division. This was evidenced in TMD8 B cell lymphoma cells where treatment resulted in decreased levels of cyclin D1 and phosphorylated Rb, indicating effective cell cycle regulation .
- Apoptosis Induction : Treatment with this compound has been associated with increased apoptosis in cancer cells, as demonstrated by the cleavage of PARP and caspase 3, which are markers of programmed cell death .
- Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has been identified as a potent inhibitor of BTK, an important target in B-cell malignancies. It demonstrated an IC50 value of 7 nM, indicating high potency compared to existing therapies like ibrutinib .
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Some derivatives of similar structures have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Compounds with piperazine structures have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- The presence of the piperazine group enhances solubility and bioavailability.
- Modifications on the anthracene core can significantly alter potency and selectivity against specific biological targets.
Case Studies
- TMD8 B Cell Lymphoma Study :
- Kinase Selectivity Study :
Data Table
科学的研究の応用
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. The structure of N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide suggests that it may interact with various biological targets involved in cancer progression.
Case Studies
Recent studies have demonstrated that derivatives of anthracene sulfonamides exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. For instance, a study published in Cancer Letters highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models .
Antimicrobial Properties
Another promising application of this compound is its potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.
Drug Development and Formulation
The compound's unique chemical structure makes it a candidate for further drug development. Its physicochemical properties can be optimized for better solubility and bioavailability, which are critical factors for effective drug formulation.
Pharmaceutical Formulations
Research into the formulation of this compound has indicated that it can be developed into various dosage forms, including:
- Oral tablets
- Injectable solutions
- Topical preparations
These formulations can be tailored to enhance patient compliance and therapeutic effectiveness .
Future Directions and Research Needs
While preliminary studies suggest significant potential for this compound in anticancer and antimicrobial applications, further research is necessary to establish its efficacy and safety profiles comprehensively.
Research Recommendations
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical trials to evaluate therapeutic efficacy in humans.
- Exploration of combination therapies with existing chemotherapeutics to enhance treatment outcomes.
特性
IUPAC Name |
N-methyl-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-25-12-14-27(15-13-25)22(28)8-5-11-26(2)33(31,32)17-9-10-20-21(16-17)24(30)19-7-4-3-6-18(19)23(20)29/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPRDNHEWSPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













